molecular formula C14H13N5O2S B2449945 (E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide CAS No. 338775-61-4

(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide

Cat. No. B2449945
CAS RN: 338775-61-4
M. Wt: 315.35
InChI Key: MWSMLPXQBPDDHY-YRNVUSSQSA-N
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Description

(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications

Pharmacophore Hybridization in Drug Design

The pharmacophore hybridization approach, used in drug design, involves the combination of drug-like small molecules with specific properties like anticancer traits. An example includes the synthesis of a non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties, showcasing the potential in cancer treatment research (Yushyn, Holota, & Lesyk, 2022).

Crystal Structure Analysis

The study of crystal structures, such as the analysis of 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate, contributes to understanding molecular interactions and formations. This knowledge is crucial in the field of medicinal chemistry, especially for designing drugs with optimized efficacy and stability (Yao et al., 2011).

Synthesis and Biological Activity

The synthesis of compounds like 1,5-Bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione reveals insights into biological activities such as fungicidal properties. These findings are significant for developing new therapeutic agents (Wu, 2013).

Antimicrobial and Antiproliferative Properties

The exploration of antimicrobial and antiproliferative properties in synthesized Schiff bases derived from 1,3,4-thiadiazole compounds has opened new avenues in pharmacology. Such studies contribute to the development of novel treatments for various infections and cancers (Gür et al., 2020).

Corrosion Inhibition

In the field of materials science, 1,3,4-thiadiazole derivatives, such as 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, have been studied as corrosion inhibitors for metals. This application is crucial in industrial settings to enhance the longevity and durability of metal structures (Attou et al., 2020).

Noncovalent Interaction Analysis

The quantitative assessment of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, using techniques like QTAIM analysis, provides essential insights into molecular interactions. This knowledge is pivotal for drug design and understanding molecular mechanisms (El-Emam et al., 2020).

properties

IUPAC Name

N'-[5-[(E)-1-cyano-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-N-methoxymethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-20-12-5-3-10(4-6-12)7-11(8-15)13-18-19-14(22-13)16-9-17-21-2/h3-7,9H,1-2H3,(H,16,17,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSMLPXQBPDDHY-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C2=NN=C(S2)N=CNOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C2=NN=C(S2)/N=C/NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{5-[(1E)-1-cyano-2-(4-methoxyphenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N'-methoxymethanimidamide

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